![molecular formula C15H25N3O B14015978 1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea CAS No. 7356-26-5](/img/structure/B14015978.png)
1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea is a chemical compound with a complex structure that includes both diethylamino and methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea typically involves the reaction of 3-(diethylamino)propylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to handle the reactants and products efficiently. The process may also include purification steps such as crystallization or distillation to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.
科学的研究の応用
1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with various biological molecules, while the methylphenyl group can influence the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or receptor binding, depending on the context of its use.
類似化合物との比較
Similar Compounds
3-(Dimethylamino)-1-propylamine: This compound has a similar structure but with a dimethylamino group instead of a diethylamino group.
3-Diethylamino-1-propanol: Another related compound with a similar backbone but different functional groups.
Uniqueness
1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both diethylamino and methylphenyl groups makes it versatile for various research and industrial purposes.
特性
CAS番号 |
7356-26-5 |
|---|---|
分子式 |
C15H25N3O |
分子量 |
263.38 g/mol |
IUPAC名 |
1-[3-(diethylamino)propyl]-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C15H25N3O/c1-4-18(5-2)12-8-11-16-15(19)17-14-10-7-6-9-13(14)3/h6-7,9-10H,4-5,8,11-12H2,1-3H3,(H2,16,17,19) |
InChIキー |
FGZPXRWDJIKHJW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCNC(=O)NC1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



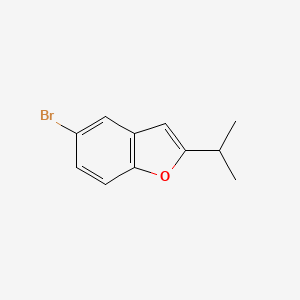
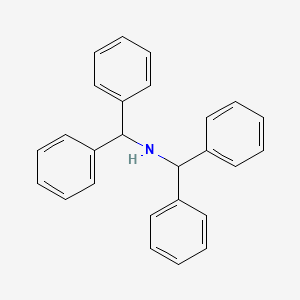
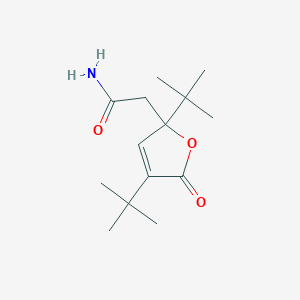
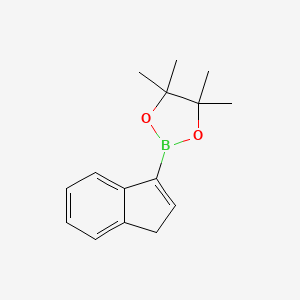
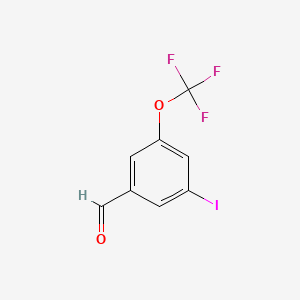
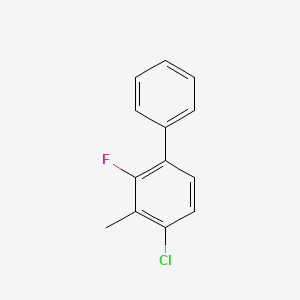
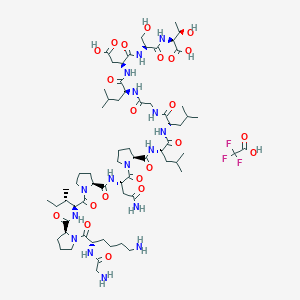
![2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone]](/img/structure/B14015951.png)
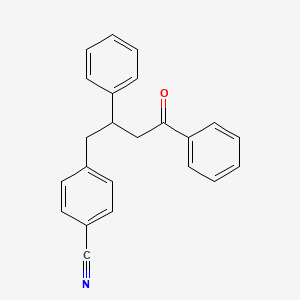
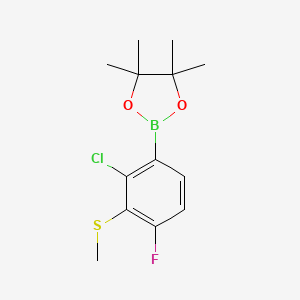
![Hemi(oxalic acid);spiro[3.3]heptan-2-ylmethanamine](/img/structure/B14015969.png)
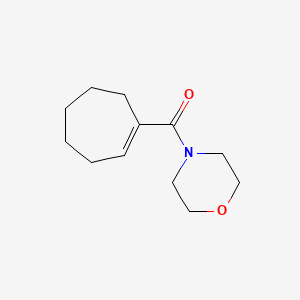
![N-[(3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide](/img/structure/B14015990.png)
